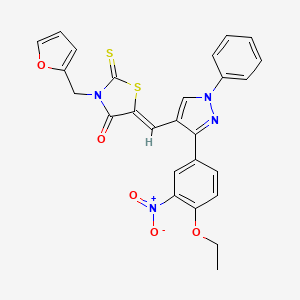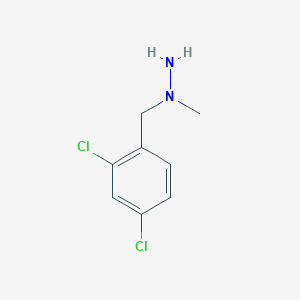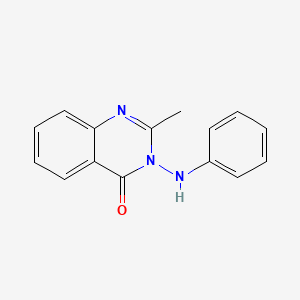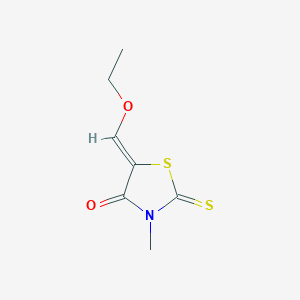
Triazene, 1-(4-biphenylyl)-3,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl is a chemical compound with the molecular formula C14H15N3 It is known for its unique structure, which includes a triazenyl group attached to a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl typically involves the reaction of 4-bromo-1,1’-biphenyl with 3,3-dimethyl-1-triazenyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the triazenyl group. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The triazenyl group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the triazenyl group can lead to the formation of amines.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl involves its interaction with molecular targets through the triazenyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical entities. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation.
Comparison with Similar Compounds
Similar Compounds
- **4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl
- **4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl derivatives
- **Other triazenyl-substituted biphenyls
Uniqueness
4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl is unique due to its specific triazenyl group, which imparts distinct reactivity and potential applications. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7203-95-4 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-methyl-N-[(4-phenylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C14H15N3/c1-17(2)16-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
WIPXHMSXTWJKCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12006570.png)









![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12006639.png)

![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006649.png)

